Methyl 2-[4-(chloromethyl)phenyl]acetate
Overview
Description
“Methyl 2-[4-(chloromethyl)phenyl]acetate” is a chemical compound with the molecular formula C10H11ClO2 . It has an average mass of 198.646 Da and a monoisotopic mass of 198.044754 Da . It is also known by other names such as Benzeneacetic acid, 2-(chloromethyl)-, methyl ester .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[4-(chloromethyl)phenyl]acetate” consists of a benzene ring attached to a chloromethyl group and an acetate group . The compound has a linear formula of CH3CO2C6H4CH2Cl .Physical And Chemical Properties Analysis
“Methyl 2-[4-(chloromethyl)phenyl]acetate” is a liquid at room temperature with a density of 1.201 g/mL at 25 °C (lit.) . It has a refractive index of n20/D 1.53 (lit.) and a boiling point of 240 °C (lit.) .Scientific Research Applications
“Methyl 2-[4-(chloromethyl)phenyl]acetate” is a chemical compound with the molecular formula C10H11ClO2 . It’s often used as a reagent in various chemical assays .
- This compound can be used in the synthesis of quinazolinone and quinazoline derivatives .
- These derivatives have received significant attention due to their wide and distinct biopharmaceutical activities. They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Chemical Assays
Synthesis of Quinazolinone and Quinazoline Derivatives
- This compound can be used in the synthesis of quinazolinone and quinazoline derivatives .
- These derivatives have received significant attention due to their wide and distinct biopharmaceutical activities. They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Chemical Assays
Synthesis of Quinazolinone and Quinazoline Derivatives
Safety And Hazards
“Methyl 2-[4-(chloromethyl)phenyl]acetate” is classified as Acute Tox. 4 Oral - Skin Corr. 1B - Skin Sens. 1 . It is combustible and harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
methyl 2-[4-(chloromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDHYHVAHJGITR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503104 | |
Record name | Methyl [4-(chloromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(chloromethyl)phenyl]acetate | |
CAS RN |
95360-33-1 | |
Record name | Methyl [4-(chloromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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